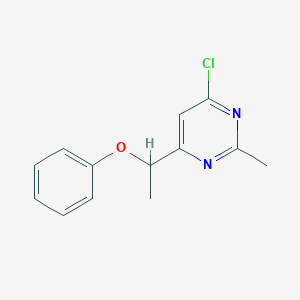

4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine

Vue d'ensemble

Description

4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine (CMPE) is a synthetic pyrimidine derivative with a wide range of applications in the scientific research field. It is a heterocyclic compound that consists of a nitrogen atom and four other atoms, with a chlorine atom at the fourth position. CMPE is a relatively new compound and has been used in various scientific research studies for its unique properties. It has been used in various fields such as biochemistry, physiology, and pharmacology.

Applications De Recherche Scientifique

Medicinal Chemistry: Antiviral Agents

The pyrimidine scaffold is a key component in the synthesis of antiviral agents. Compounds derived from pyrimidine have been shown to exhibit anti-HIV activity, targeting the Human Immunodeficiency Virus which attacks the immune system . The structural versatility of pyrimidine derivatives allows for the development of various pharmacophores that can be optimized for enhanced activity against viral infections.

Pharmacology: Cancer Therapeutics

In pharmacology, pyrimidine derivatives are utilized in the design of cancer therapeutics. They serve as CDK2 inhibitors, which are crucial in the targeted treatment of cancer by selectively inhibiting tumor cell growth . The ability to modify the pyrimidine core structure enables the creation of compounds with improved drug-like properties and ADME-Tox profiles.

Materials Science: Fungicidal Properties

Pyrimidine derivatives have been synthesized with fungicidal activities, showing potential as agricultural fungicides . Their ability to combat phytopathogenic fungi makes them valuable in the development of new classes of antifungal agents, which can be more potent than existing commercial fungicides.

Organic Synthesis: Building Blocks

Pyrimidine derivatives act as versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, making them valuable building blocks for the synthesis of complex organic molecules .

Biological Chemistry: Nucleic Acid Components

The pyrimidine ring is a fundamental component of nucleic acids, such as uracil, thymine, and cytosine . Its presence in DNA and RNA underlines its importance in genetic material and its prebiotic significance to living cells, making it a subject of study in biological chemistry and the origin of life theories.

Mécanisme D'action

Target of Action

Pyrimidines, in general, have been known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines are known to affect the pathways involving prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Result of Action

Pyrimidines are known to exhibit potent anti-inflammatory effects .

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-9(17-11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMUXMFAJLSTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C(C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

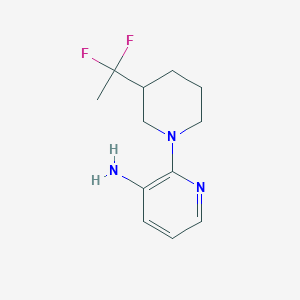

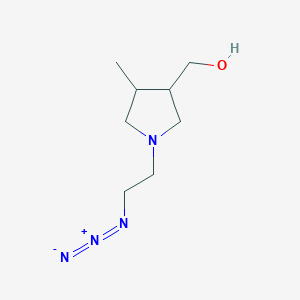

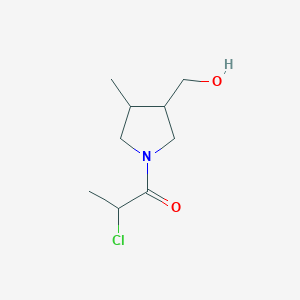

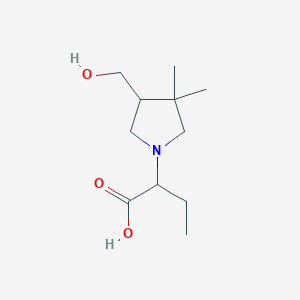

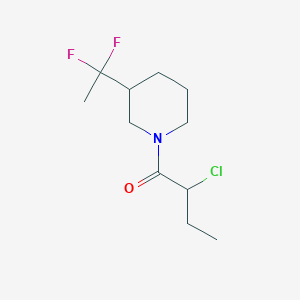

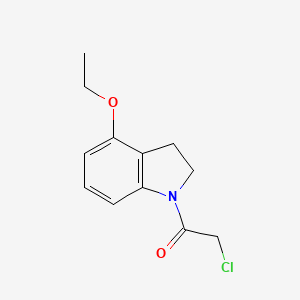

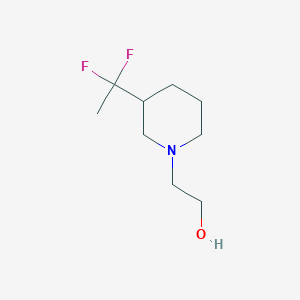

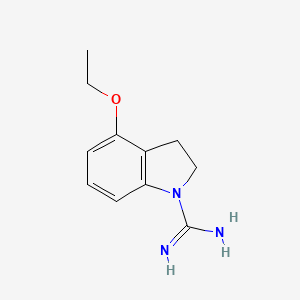

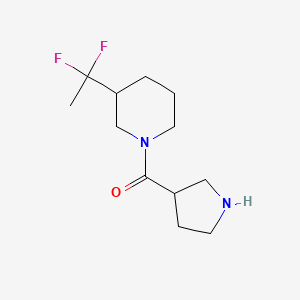

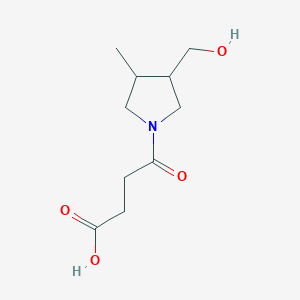

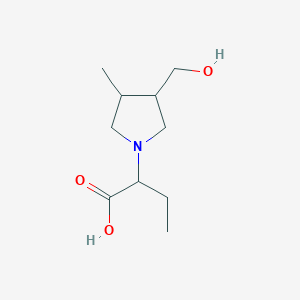

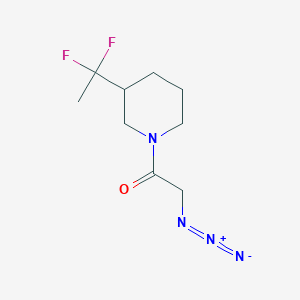

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.